3-methyl-N-(octahydro-2H-quinolizin-1-ylmethyl)-4-oxo-2-phenyl-4H-chromene-8-carboxamide
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Overview
Description
3-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-OXO-2-PHENYL-4H-CHROMENE-8-CARBOXAMIDE is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a quinolizidine moiety, which is a bicyclic structure, and a chromene core, which is a benzopyran system. The presence of these structural elements suggests potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-OXO-2-PHENYL-4H-CHROMENE-8-CARBOXAMIDE typically involves multi-step organic reactions
Synthesis of Chromene Core: The chromene core can be synthesized via a condensation reaction between a phenol derivative and an aldehyde under acidic conditions.
Introduction of Quinolizidine Moiety: The quinolizidine moiety can be introduced through a nucleophilic substitution reaction, where the chromene core reacts with a quinolizidine derivative in the presence of a base.
Final Coupling: The final step involves coupling the intermediate with a suitable amine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-OXO-2-PHENYL-4H-CHROMENE-8-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
3-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-OXO-2-PHENYL-4H-CHROMENE-8-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.
Industry: The compound may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-OXO-2-PHENYL-4H-CHROMENE-8-CARBOXAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4H-Chromene Derivatives: Compounds with similar chromene cores but different substituents.
Quinolizidine Alkaloids: Natural products with quinolizidine structures, such as sparteine and lupanine.
Uniqueness
3-METHYL-N-[(OCTAHYDRO-1H-QUINOLIZIN-1-YL)METHYL]-4-OXO-2-PHENYL-4H-CHROMENE-8-CARBOXAMIDE is unique due to its combination of a chromene core and a quinolizidine moiety. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C27H30N2O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
N-(2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-ylmethyl)-3-methyl-4-oxo-2-phenylchromene-8-carboxamide |
InChI |
InChI=1S/C27H30N2O3/c1-18-24(30)21-12-7-13-22(26(21)32-25(18)19-9-3-2-4-10-19)27(31)28-17-20-11-8-16-29-15-6-5-14-23(20)29/h2-4,7,9-10,12-13,20,23H,5-6,8,11,14-17H2,1H3,(H,28,31) |
InChI Key |
NDLVQNHULRWCPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=C(C1=O)C=CC=C2C(=O)NCC3CCCN4C3CCCC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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